2-(Phenylthio)Pyridine-3-Carbonyl Chloride
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(Phenylthio)Pyridine-3-Carbonyl Chloride often involves complex reactions, including Michael addition, lactamization, and sulfide oxidation-elimination processes. One approach for synthesizing pyridine derivatives involves isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence, indicating the compound's complex synthesis pathway and the intricacies involved in obtaining it with specific functional groups (Stark et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives similar to 2-(Phenylthio)Pyridine-3-Carbonyl Chloride has been studied through various spectroscopic methods and X-ray crystallography, revealing intricate details about their crystalline structures. For example, compounds synthesized from phenylthio)carboxylic acids have been characterized to understand their molecular geometry and intermolecular interactions, showcasing the complex and detailed structure analysis required for such compounds (Majouga et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(Phenylthio)Pyridine-3-Carbonyl Chloride derivatives are diverse, including alkylation, cyclocondensation, and reactions with halo-containing compounds to synthesize various pyridine derivatives. These reactions underscore the compound's reactivity and the potential for synthesizing a wide range of products with different chemical properties (Hawass et al., 2018).
Physical Properties Analysis
The physical properties of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride and its derivatives, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in various solvents and conditions. However, specific details on the physical properties of this compound are scarce, indicating a need for further research in this area.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for comprehensively understanding 2-(Phenylthio)Pyridine-3-Carbonyl Chloride. Studies on similar compounds have explored their reactivity, providing insights into how different functional groups and molecular structures affect their chemical behavior (Zhao et al., 2000).
Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research has explored the synthesis of compounds related to 2-(phenylthio)pyridine-3-carbonyl chloride. One example is the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, characterized by spectroscopic methods and confirmed by X-ray diffraction studies (Naveen et al., 2007).
Catalytic Applications
Zinc oxide nanoparticles have been used as catalysts for the efficient synthesis of polyfunctionalized pyridines, including 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines (Safaei‐Ghomi & Ghasemzadeh, 2012).
Carbonylation Reactions
The double carbonylation of benzyl chloride catalyzed by cobalt complexes, involving pyridine-2-carboxylate anions, is another area of research. These studies aim to understand the catalytic activities of various pyridyl ligands in producing valuable chemical compounds (Li Guang-xing, 2005).
Synthesis of Amides
Research has been conducted on the synthesis of amides from acids like picolinic acid and pyridine-2,6-dicarboxylic acid. These amides have potential applications in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
Corrosion Inhibition
Studies on chromenopyridine derivatives, including compounds similar to 2-(phenylthio)pyridine-3-carbonyl chloride, have demonstrated their effectiveness as environmentally friendly corrosion inhibitors for steel in hydrochloric acid environments (Ansari et al., 2017).
properties
IUPAC Name |
2-phenylsulfanylpyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDETZLUVMQQRPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379256 |
Source
|
Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |
CAS RN |
165249-92-3 |
Source
|
Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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